Cytidine dialdehyde
Description
Properties
CAS No. |
61074-05-3 |
|---|---|
Molecular Formula |
C9H11N3O5 |
Molecular Weight |
241.2 g/mol |
IUPAC Name |
2-[1-(4-amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-hydroxypropanal |
InChI |
InChI=1S/C9H11N3O5/c10-7-1-2-12(9(16)11-7)8(5-15)17-6(3-13)4-14/h1-3,5-6,8,14H,4H2,(H2,10,11,16) |
InChI Key |
OPPFZVJHCMHEOB-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C(C=O)OC(CO)C=O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C(C=O)OC(CO)C=O |
Synonyms |
cytidine dialdehyde |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
Cytidine dialdehyde is a derivative of cytidine that possesses two aldehyde groups. It is primarily utilized as a reagent in the synthesis of nucleotides and nucleotide analogs. The compound can interact with various enzymes involved in nucleotide metabolism, acting either as a substrate or an inhibitor. Its mechanism of action includes the formation of Schiff bases with amino groups in proteins, which can alter their function and activity .
Biochemical Research
This compound is instrumental in studying nucleotide metabolism. It has been shown to affect the pools of ribonucleoside di- and triphosphates within cells, influencing RNA and DNA synthesis rates. Specifically, it reduces DNA synthesis by interfering with deoxythymidine triphosphate levels while increasing deoxycytidine triphosphate pools .
Cancer Research
This compound has demonstrated significant antitumor activity. In vitro studies revealed that it inhibited the growth of leukemia L1210 cells with a 50% inhibitory concentration of . When administered intraperitoneally to tumor-bearing mice, it increased their mean survival by up to 171% . This suggests potential for developing new cancer therapies targeting cytidine deaminase-deficient tumors.
Therapeutic Applications
Chemical Reactions Analysis
Chemical Reactions of Cytidine Dialdehyde
Due to its aldehyde groups, this compound undergoes several chemical reactions:
-
Reaction with Amines: this compound reacts with primary amines to form Schiff bases (imines). This reaction is utilized to conjugate cytidine derivatives to other molecules, such as RNA .
-
Reduction: The aldehyde groups in this compound can be reduced to alcohol groups using reducing agents such as sodium cyanoborohydride (NaCNBH3) .
-
Antitumor Activity: this compound has been shown to inhibit the growth of leukemia cells by interfering with DNA synthesis .
Data Tables
Table 1: Binding Constants of Cytosine Derivatives
| Method | CDP | CMP | Cytidine | Cytosine | PPi |
|---|---|---|---|---|---|
| Fluorescence | 3.93/28 | 3.49/25 | 2.62/2.6 | 2.80/2.8 | a |
| 1H NMR | b | 3.32 | 2.68 | 2.88 | b |
a The changes in fluorescence intensity were not detected.
b Precipitation occurs.
Table 2: Reaction thermochemistry data
| Quantity | Value | Units | Method | Reference | Comment |
|---|---|---|---|---|---|
| Δ rH° | -43.9 | kJ/mol | Kin | Shatynski and Hanesian, 1993 | solid phase |
Comparison with Similar Compounds
Comparison with Similar Compounds
Inosine Dialdehyde
Inosine dialdehyde, another periodate-oxidized nucleoside, inhibits ribonucleotide reductase (RNR) synergistically with pyrazoloimidazole (IMPY) and deoxynucleotide triphosphates (dGTP, dATP, dTTP) . Unlike CDA, it targets the allosteric regulatory site of RNR, reducing cytidine diphosphate (CDP) reduction. It exhibits broad-spectrum antiproliferative activity against Novikoff hepatoma, P388 leukemia, and Chinese hamster ovary cells, though its IC₅₀ values are less well-characterized compared to CDA .
Adenosine Dialdehyde Derivatives
Dialdehyde derivatives of adenosine, adenosine 5'-monophosphate (AMP), and adenosine 5'-triphosphate (ATP) inhibit RNR via Schiff base formation with lysine residues, a mechanism shared with pyridoxal phosphate. These compounds are antagonized by hydroxyurea and 4-methyl-5-aminoisoquinoline thiosemicarbazone (MAIQ) .
Anhydro-β-Cytidine and Anhydro-ε-Cytidine
Synthesized from periodate-oxidized CTP, these derivatives feature a 4',5'-anhydro bridge and dialdehyde groups. Anhydro-β-cytidine (λmax = 238 nm) is structurally distinct from CDA, with a yield of 34% in synthesis. Their biological activity remains understudied but may involve crosslinking nucleic acids or proteins .
3,6-Dihydroxy-4,5-dimethylphthalaldehyde (HMPA)
HMPA, a non-nucleoside dialdehyde, reduces ATP/ADP ratios in Sarcoma 180 cells, contrasting with CDA’s periodate-oxidized product, which elevates ATP. This highlights the divergent metabolic impacts of aldehyde-containing compounds depending on their targets (e.g., nucleic acids vs. energy metabolism) .
Ethanol Adduct of Cytidine Dialdehyde
The ethanol adduct of CDA, though inactive in vitro, shows superior in vivo efficacy (225% survival increase in mice), likely due to prodrug conversion or reduced toxicity . This contrasts with unmodified CDA, which requires direct administration to tumor sites for efficacy.
Comparative Data Table
Mechanistic and Therapeutic Implications
CDA’s primary advantage lies in its direct interference with nucleotide metabolism, whereas inosine and adenosine dialdehydes target RNR regulation. The ethanol adduct’s in vivo efficacy underscores the importance of pharmacokinetic optimization. HMPA’s distinct ATP-lowering effect highlights the diversity of dialdehyde mechanisms, suggesting context-dependent therapeutic applications. Further studies should explore CDA derivatives with enhanced stability and targeted delivery to mitigate off-target effects.
Preparation Methods
Reaction Mechanism and Conditions
Cytidine undergoes periodate oxidation at the 2',3'-diol group of its ribose moiety, resulting in the formation of a reactive dialdehyde intermediate. The reaction proceeds in aqueous solution under mild conditions (room temperature, neutral pH) with stoichiometric amounts of NaIO₄. Key steps include:
-
Dissolution : Cytidine is dissolved in water or a buffered aqueous solution.
-
Oxidation : Sodium periodate is added in equimolar proportions (1:1 molar ratio relative to cytidine).
-
Stirring : The mixture is stirred for 2–4 hours, during which the diol is converted to the dialdehyde.
-
Workup : The product is isolated by ethanol extraction to remove inorganic byproducts (e.g., iodate salts).
The resulting dialdehyde exists predominantly in hydrated forms, as evidenced by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Free aldehyde groups are absent in solution due to rapid hydration and hemiketal formation.
Structural Characterization
The hydrated nature of this compound complicates its structural analysis. Key findings from spectroscopic studies include:
Solid-state analyses reveal that this compound polymerizes via aldol condensation, forming stable, cross-linked structures.
Alternative Oxidation Strategies and Modifications
While periodate remains the standard oxidizing agent, recent studies have explored alternative methodologies to improve yield and stability.
Ethanol Adduct Formation
The ethanol adduct of this compound, prepared by reacting the dialdehyde with ethanol, exhibits enhanced stability and solubility. This derivative is synthesized by:
-
Dissolving this compound in anhydrous ethanol.
-
Stirring under acidic conditions (e.g., HCl catalysis) to promote hemiacetal formation.
Despite its improved stability, the ethanol adduct lacks biological activity in vitro, though it demonstrates efficacy in vivo, likely due to metabolic conversion back to the active dialdehyde.
Analytical Validation and Quality Control
Ensuring the purity and consistency of this compound requires rigorous analytical protocols.
Thin-Layer Chromatography (TLC)
TLC in solvent systems such as ethanol:water:ammonia (60:30:10) confirms the absence of unreacted cytidine (Rf = 0.5) and inorganic salts (Rf = 0.9). The dialdehyde migrates as a single spot (Rf = 0.2–0.3), though it may separate into diastereomeric hemiacetals under certain conditions.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 270 nm) resolves this compound from byproducts. Retention times vary depending on the hydration state, necessitating mass spectrometry (MS) for unambiguous identification.
Applications and Derivatives
While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for:
Q & A
Q. What are the established methods for synthesizing cytidine dialdehyde, and how do reaction conditions influence product yield and purity?
this compound is synthesized via regioselective oxidation of cytidine. A common approach involves sodium periodate (NaIO₄) oxidation, which cleaves vicinal hydroxyl groups (C2 and C3) to form aldehyde functionalities . Key parameters include:
- Oxidation time : Prolonged exposure may degrade aldehyde groups.
- pH : Neutral to mildly acidic conditions (pH 5–7) optimize selectivity.
- Temperature : Room temperature minimizes side reactions. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) is critical to isolate the dialdehyde derivative, as demonstrated in RNA conjugation studies . Yield and purity should be quantified using UV-Vis spectroscopy (λ~260 nm for nucleosides) and mass spectrometry.
Table 1 : Optimization of Oxidation Conditions
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| NaIO₄ Concentration | 10–20 mM | Higher concentrations risk over-oxidation | |
| Reaction Time | 2–4 hours | >6 hours reduces aldehyde stability | |
| pH | 5.0–6.5 | Acidic pH enhances periodate reactivity |
Q. How is this compound characterized structurally and functionally in vitro?
Structural confirmation requires:
- NMR : H and C NMR to identify aldehyde peaks (δ ~9–10 ppm for aldehydes) and confirm regioselectivity .
- FT-IR : Absorbance at ~1720 cm⁻¹ (C=O stretch) validates aldehyde formation. Functional assays include:
- Schiff base reactivity : Test with primary amines (e.g., lysine residues) to assess crosslinking efficiency .
- Antiproliferative activity : Dose-response assays using leukemia L1210 cells (IC₅₀ ~3.5×10⁻⁵ M) .
Advanced Research Questions
Q. What mechanisms underlie this compound’s antitumor activity, and how do experimental models address conflicting data on its efficacy?
this compound inhibits DNA/RNA synthesis by forming covalent adducts with nucleophilic sites (e.g., amino groups in proteins/nucleic acids) . Discrepancies in efficacy may arise from:
- Cellular uptake variability : Tumor cell membrane permeability differences.
- Redox environment : Intracellular glutathione levels may reduce aldehyde reactivity. To resolve contradictions:
- Use isogenic cell lines (e.g., wild-type vs. glutathione-deficient mutants) to isolate redox effects.
- Employ C-labeled this compound to track biodistribution in murine models .
Table 2 : Key In Vivo Findings
| Model | Dose (mg/kg) | Survival Increase | Limitations | Reference |
|---|---|---|---|---|
| L1210 Leukemia (mice) | 200 (i.p., 5 days) | 171% | High toxicity at >250 mg/kg |
Q. How can this compound be leveraged in enzyme affinity modification studies, and what methodological considerations ensure specificity?
this compound’s aldehyde groups enable covalent trapping of enzyme-DNA complexes. For example:
- T7 RNA polymerase : Incubate with this compound-modified DNA, followed by sodium cyanoborohydride reduction to stabilize Schiff base intermediates .
- Restriction enzymes (EcoRII, MvaI) : Use competitive inhibition assays with unmodified DNA to confirm binding-site specificity . Critical controls:
- Include borohydride-free reactions to distinguish covalent vs. non-covalent interactions.
- Validate with mutagenesis (e.g., lysine-to-arginine substitutions in enzyme active sites) .
Q. What strategies improve the stability of this compound conjugates in aqueous environments, and how are stability profiles quantified?
Aldehyde groups are prone to hydration and oxidation. Stabilization methods include:
- Reductive amination : Use NaBH₃CN or NaBH₄ to convert Schiff bases to stable amines .
- PEGylation : Modify this compound with polyethylene glycol (PEG) to shield reactive aldehydes . Stability assays:
- HPLC-MS : Monitor conjugate degradation over time (e.g., 24–72 hours in PBS at 37°C).
- Circular dichroism (CD) : Assess structural integrity of RNA/dialdehyde conjugates .
Methodological Guidelines
Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxic effects while minimizing off-target artifacts?
- Dose range : Span 3–4 logs (e.g., 1×10⁻⁷ M to 1×10⁻³ M) to capture IC₅₀ and plateau effects.
- Controls : Include aldehyde-scavenging agents (e.g., aminoguanidine) to distinguish specific vs. nonspecific toxicity .
- Endpoint assays : Combine ATP-based viability (CellTiter-Glo) and apoptosis markers (Annexin V/PI) .
Q. What analytical pipelines are recommended for resolving conflicting crystallinity data in this compound derivatives?
Conflicting crystallinity data (e.g., from XRD or DSC) may stem from:
- Sample hydration : Lyophilize derivatives before analysis.
- Polymorphism : Screen multiple solvent systems during recrystallization. Advanced techniques:
- Solid-state NMR : Resolve amorphous vs. crystalline domains .
- Pair distribution function (PDF) analysis : For non-crystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
